5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-2-10-4-5-12(8-11(10)3-1)13-6-7-18-14(17-13)15-9-16-18/h4-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJZHQBGIYDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC4=NC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indene derivative with a triazolopyrimidine precursor in the presence of a suitable catalyst. For instance, microwave-mediated, catalyst-free synthesis has been reported, where the reaction is carried out in dry toluene at elevated temperatures (e.g., 140°C) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the indene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the triazolopyrimidine ring or the indene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine or indene moieties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidine structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies have shown that compounds similar to 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can inhibit bacterial growth at micromolar concentrations.
- Antifungal Activity : Similar derivatives have been tested for antifungal properties against pathogens like Candida albicans, suggesting their potential as effective antifungal agents.
Cytotoxicity in Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it may induce apoptosis in cancer cells through specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Materials Science Applications
The compound's unique structural features may also make it suitable for applications in materials science. Its ability to form stable complexes with metal ions could be explored for developing novel materials with specific electronic or optical properties.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antibacterial Properties | Exhibited potent activity against multiple bacterial strains; effective at micromolar levels. |
| Antifungal Activity | Demonstrated effectiveness against Candida albicans; potential for new antifungal therapies. |
| Cytotoxicity | Induced apoptosis in various cancer cell lines; potential therapeutic applications in oncology. |
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Key Analogues of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Key Differences in Bioactivity
Anticancer Mechanisms: The dihydroindenyl group in the target compound enhances hydrophobic interactions with hCA IX/XII, isoforms overexpressed in hypoxic tumors . In contrast, 5,7-dichloro derivatives exhibit broader reactivity but lower selectivity due to electrophilic chlorine atoms . Hybrids with arylamide groups (e.g., 2-amino-6-carboxamide derivatives) show improved kinase (CDK2) inhibition via hydrogen bonding, a feature absent in the indenyl-substituted compound .
Synthetic Accessibility :
- The dihydroindenyl substituent requires multi-step synthesis, including Suzuki-Miyaura coupling or cycloaddition reactions, whereas chloro or methyl derivatives are often synthesized via direct halogenation or alkylation .
Toxicity and Selectivity: Chlorinated analogues (e.g., 5,7-dichloro derivatives) demonstrate higher cytotoxicity in non-target tissues, limiting therapeutic utility compared to the more selective dihydroindenyl variant .
Biological Activity
The compound 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SARs).
- Molecular Formula : C15H14N4S
- Molecular Weight : 282.36 g/mol
- CAS Number : 866050-32-0
This compound features a unique combination of an indene moiety and a triazolopyrimidine core, linked via a methyl sulfide group, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine , including the compound , exhibit potent antiproliferative effects against various cancer cell lines.
Case Studies
-
Antiproliferative Effects :
- A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. The compound H12 , closely related to the target compound, showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard chemotherapy drug 5-Fluorouracil (5-Fu) .
- The mechanism of action was linked to the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
- Tubulin Polymerization Inhibition :
Anti-inflammatory Activity
In addition to its anticancer properties, compounds related to 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine have shown significant anti-inflammatory effects.
Key Findings
- A review highlighted that certain pyrimidine derivatives demonstrated potent inhibition of COX-2 activity with IC50 values comparable to celecoxib (0.04 μmol) . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| H12 | Similar to target compound | 9.47 (MGC-803) | Antiproliferative |
| Derivative X | Tubulin inhibitor | 0.53 (HCT-116) | Induces apoptosis |
| Compound Y | COX-2 inhibitor | 0.04 | Anti-inflammatory |
The presence of specific substituents on the pyrimidine ring can enhance bioactivity by improving solubility or binding affinity to target proteins.
Q & A
Q. What are the most reliable synthetic protocols for 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-component reactions (MCRs) or regioselective cyclization. Key protocols include:
- Multi-component synthesis : Reacting 5-amino-1,2,4-triazole with aldehydes (e.g., aromatic aldehydes) and β-ketoesters (e.g., ethyl 3-oxohexanoate) in the presence of dimethylformamide (DMF) as a catalyst. Fusion at 100–120°C for 10–12 minutes yields triazolopyrimidine derivatives with >80% efficiency .
- Regioselective synthesis : Using β-enamino diketones and 3-amino-1,2,4-triazoles under mild acidic conditions (e.g., trifluoroacetic acid) to achieve regioselectivity at the 5- and 7-positions. Yields up to 95% are reported with this method .
Optimization Tips :
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH deformation at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assign substituent positions on the triazolopyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups in dihydroindenyl at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂N₄: m/z 236.11) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How can researchers confirm the structural identity of this compound using crystallographic data?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. The dihydroindenyl moiety typically shows planarity deviations <5° .
- Powder XRD : Compare experimental patterns with simulated data from CIF files (e.g., Cambridge Structural Database entry for related triazolopyrimidines) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in anticancer applications?
Methodological Answer: Key SAR insights from anticancer studies include:
- 5-Position substituents : A trifluoroethylamino group enhances tubulin polymerization inhibition (IC₅₀ < 1 μM in MGC-803 gastric cancer cells) .
- Aromatic ring modifications :
- Ortho-fluoro substituents on the phenyl ring improve binding to tubulin’s vinca domain .
- Indole hybrids at the 7-position suppress ERK signaling (e.g., compound H12: IC₅₀ = 9.47 μM in MGC-803 cells) .
Experimental Design : - Use molecular docking (AutoDock Vina) to model interactions with tubulin (PDB: 1SA0) or ERK2 (PDB: 4QTB).
- Validate SAR with cytotoxicity assays (MTT) and Western blotting for phosphorylated ERK/c-Raf .
Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what experimental models validate this?
Methodological Answer:
Q. What contradictory data exist regarding its antimicrobial activity, and how can researchers resolve these discrepancies?
Methodological Answer:
Q. What methodologies are used to study its photophysical properties for potential optoelectronic applications?
Methodological Answer:
- UV-Vis/PL Spectroscopy : Measure absorption/emission maxima (e.g., λₐbₛ = 350 nm, λₑₘ = 450 nm in DMSO) .
- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., HOMO = -5.8 eV vs. Ag/AgCl) to assess electron-injection capabilities .
- Theoretical Calculations : Use DFT (B3LYP/6-31G*) to model charge transfer pathways in push-pull triazolopyrimidines .
Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration for CNS-targeted therapies?
Methodological Answer:
- Structural Modifications :
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
